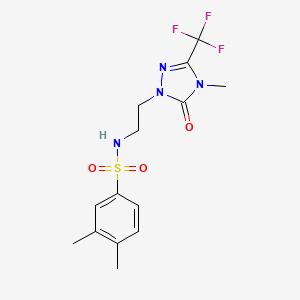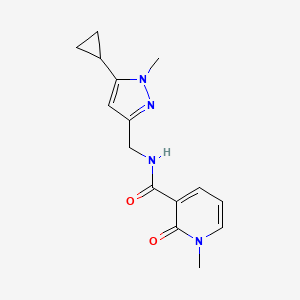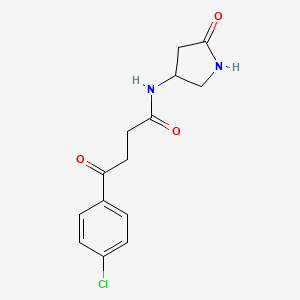
4-(4-chlorophenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)butanamide, also known as CPOP, is a chemical compound with a molecular weight of 294.741. It has gained attention from the scientific community due to its potential uses in various fields of research and industry1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 4-(4-chlorophenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)butanamide. However, similar compounds have been synthesized using multicomponent reactions2. These reactions involve the formation of multiple bonds in a single operation and have been demonstrated as a promising tool for the creation of diverse molecular structures with enhanced efficiency, reduced waste, and high atom economy2.Molecular Structure Analysis
The molecular structure of 4-(4-chlorophenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)butanamide is not directly available from the search results. However, similar compounds have been analyzed using 1H, 13C-NMR, and IR spectroscopy, mass spectrometry, and elemental analysis2.Chemical Reactions Analysis
Specific chemical reactions involving 4-(4-chlorophenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)butanamide are not available from the search results. However, similar compounds have been involved in reactions such as the Knoevenagel–Michael protocol2.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(4-chlorophenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)butanamide are not directly available from the search results. However, similar compounds have been analyzed for properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, H bond acceptors, H bond donors, freely rotating bonds, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume3.Wissenschaftliche Forschungsanwendungen
Chlorinated Compounds in Environmental Science
Chlorophenols, a group closely related to the chlorophenyl moiety in the query compound, have been extensively studied for their environmental impact. Krijgsheld and Gen (1986) evaluated the effects of chlorophenols on the aquatic environment, noting their moderate toxicity to mammalian and aquatic life and their persistence depending on environmental conditions (Krijgsheld & Gen, 1986). This research underscores the environmental implications of chlorinated organic compounds and their potential biodegradation pathways.
Applications in Water Treatment
The treatment of wastewater, especially from the pesticide industry, involves removing toxic pollutants including chlorophenols and related compounds. Goodwin et al. (2018) discussed the effectiveness of biological processes and activated carbon in removing these compounds, achieving up to 90% efficiency (Goodwin et al., 2018). This highlights the relevance of research on chlorophenyl derivatives for improving water treatment methodologies.
Synthetic Chemistry and Drug Development
In the realm of synthetic chemistry and drug development, the synthesis of compounds like (S)-clopidogrel, which features chlorophenyl groups, demonstrates the utility of chlorophenyl derivatives. Saeed et al. (2017) reviewed synthetic methods for (S)-clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug, highlighting the demand for efficient synthetic routes due to its pharmaceutical significance (Saeed et al., 2017).
Environmental Toxicology
Research on the environmental fate and toxicity of DDT, a well-known chlorophenyl-containing compound, by Ricking and Schwarzbauer (2012), provides insights into the behavior of chlorinated organic pollutants. They discussed isomeric shifts and environmental stability, contributing to understanding the persistence and transformation of such compounds in nature (Ricking & Schwarzbauer, 2012).
Safety And Hazards
The safety and hazards associated with 4-(4-chlorophenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)butanamide are not directly available from the search results.
Zukünftige Richtungen
The future directions for the use of 4-(4-chlorophenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)butanamide are not directly available from the search results. However, it is noted that this compound has potential uses in various fields of research and industry1.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c15-10-3-1-9(2-4-10)12(18)5-6-13(19)17-11-7-14(20)16-8-11/h1-4,11H,5-8H2,(H,16,20)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQANZISVLTVPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)CCC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

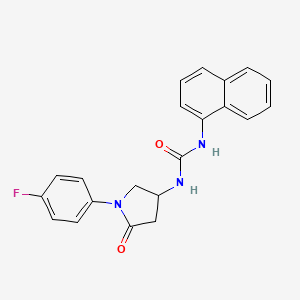
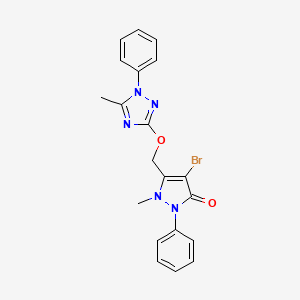
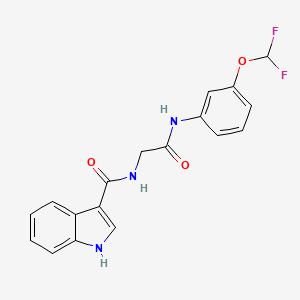
![1,1-Dimethyl-3-[(1-methylpiperidin-4-yl)methyl]urea](/img/structure/B2476727.png)
![3-{8-acetyl-7-methyl-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl}propanoic acid](/img/structure/B2476729.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2476730.png)
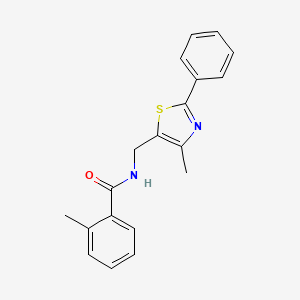
![cis-3-Boc-1-methyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B2476732.png)
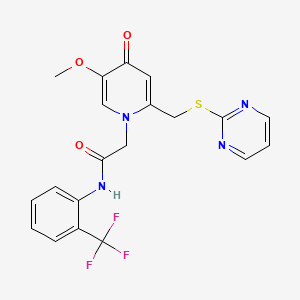
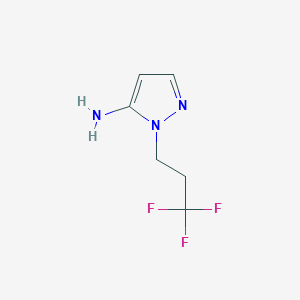
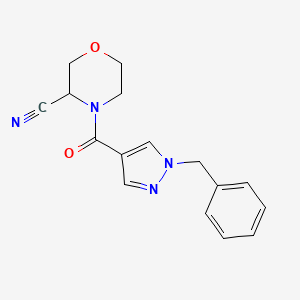
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2476741.png)
